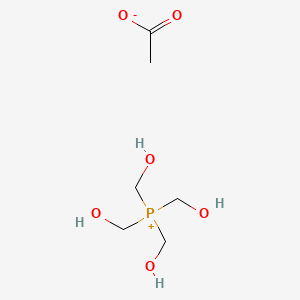
Tetrakis(hydroxymethyl)phosphonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphonium acetate is an organophosphorus compound widely used in various industrial and scientific applications. It is known for its flame-retardant properties and its role as a biocide in water treatment systems. The compound is characterized by its chemical formula, (C_8H_{20}O_8P_2), and is typically found as a white crystalline solid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(hydroxymethyl)phosphonium acetate typically involves the reaction of phosphine with formaldehyde in the presence of acetic acid. The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{CH}_3\text{COOH} \rightarrow \text{[P(CH}_2\text{OH})_4]\text{CH}_3\text{COO} ]
Industrial Production Methods: Industrial production of this compound often involves a continuous process where phosphine gas is reacted with formaldehyde and acetic acid in a controlled environment. The reaction is typically carried out at temperatures ranging from 40°C to 60°C to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(hydroxymethyl)phosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phosphorus-containing polymers and flame-retardant materials.
Biology: Acts as a biocide in water treatment systems, effectively controlling microbial growth.
Medicine: Employed as an oxygen scavenger in medical applications.
Industry: Utilized in the textile industry as a flame retardant and in the oil industry as a scale remover.
Mechanism of Action
The mechanism of action of tetrakis(hydroxymethyl)phosphonium acetate involves its ability to interact with cellular components. The compound’s positively charged phosphorus atom allows it to bind to negatively charged microbial cell membranes, disrupting their integrity and leading to cell death. This electrostatic interaction is crucial for its biocidal activity .
Comparison with Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Comparison: Tetrakis(hydroxymethyl)phosphonium acetate is unique due to its acetate anion, which imparts different solubility and reactivity characteristics compared to its chloride and sulfate counterparts. It is particularly favored in applications requiring lower toxicity and environmental impact .
Biological Activity
Tetrakis(hydroxymethyl)phosphonium acetate (THPA) is part of a class of organophosphorus compounds known for their diverse applications, particularly in biocidal and antimicrobial contexts. This article delves into the biological activity of THPA, examining its effects on various biological systems, toxicity, and potential applications.
Chemical Structure and Properties
THPA is characterized by a phosphorus atom bonded to four hydroxymethyl groups and an acetate moiety. This structure contributes to its reactivity and biological activity, making it useful in various industrial applications, including as a biocide.
Case Studies
- Microbial Control in Oil Fields : A study monitoring the application of THPS in oil fields indicated that it effectively controlled microbial populations while altering the chemical composition of water samples. The presence of THPS led to reduced numbers of acid-producing and sulfate-reducing bacteria, which are typically problematic in oil extraction processes .
- Carcinogenicity Studies : Research involving related compounds has indicated varying degrees of carcinogenic risk. A mixed acetate/phosphate salt of tetrakis(hydroxymethyl) phosphonium was shown to have weak promoting activity in skin carcinogenicity tests in mice, suggesting that while THPA may have beneficial antimicrobial properties, caution is warranted regarding its long-term exposure effects .
Toxicological Profile
The toxicological profile of THPA is critical for assessing its safety for use. Research indicates that related compounds can cause adverse effects at high doses:
- Acute Toxicity : In animal studies, high doses of THPS resulted in significant mortality and adverse health effects, including weight loss and paralysis . Similar patterns may be expected with THPA due to structural similarities.
- Genotoxicity : Studies have shown that tetrakis(hydroxymethyl) phosphonium salts can induce chromosomal aberrations and sister chromatid exchanges in mammalian cells, indicating potential genotoxic effects .
Summary Table of Biological Activity and Toxicity
| Parameter | This compound | Related Compounds (THPS/THPC) |
|---|---|---|
| Antimicrobial Efficacy | Significant (expected based on structure) | Effective at 50 mg/L |
| Carcinogenic Potential | Weak promoting activity suggested | Mixed results; weak promoting activity observed |
| Acute Toxicity | High doses may be harmful | Significant mortality at high doses |
| Genotoxic Effects | Potential (based on analogs) | Induces chromosomal aberrations |
Properties
CAS No. |
7580-37-2 |
|---|---|
Molecular Formula |
C6H15O6P |
Molecular Weight |
214.15 g/mol |
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;acetate |
InChI |
InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
VELJAQNIUXJKSV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C(O)[P+](CO)(CO)CO |
Related CAS |
124-64-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















